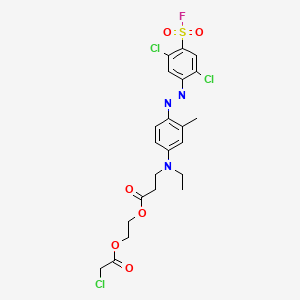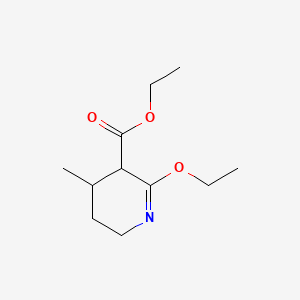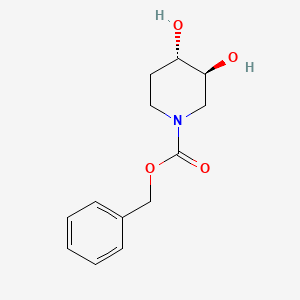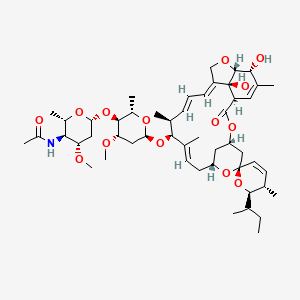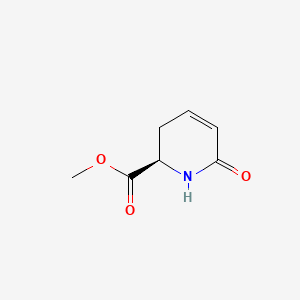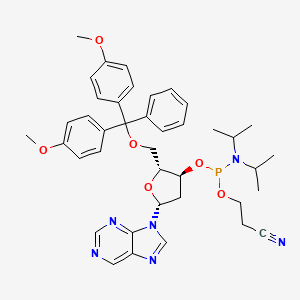
2'-Deoxynebularine cep
Overview
Description
2’-Deoxynebularine cep is a synthetic nucleoside analog, specifically a purine 2’-deoxyribonucleoside. It is structurally characterized by a 2-deoxy-β-D-ribofuranosyl residue attached at position 9 of 9H-purine via a glycosidic linkage . This compound is used in various biochemical and molecular biology applications due to its ability to mimic natural nucleosides.
Mechanism of Action
Target of Action
It is known that 2’-deoxynebularine is a purine 2’-deoxyribonucleoside Purine nucleosides often interact with various enzymes and receptors in the cell, influencing numerous biological processes
Pharmacokinetics
The pharmacokinetic properties of 2’-Deoxynebularine CEP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s molecular weight is 738.81200 , which could influence its bioavailability and distribution within the body
Biochemical Analysis
Biochemical Properties
It is known that 2’-Deoxynebularine cep interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxynebularine cep involves multiple steps, starting with the protection of the hydroxyl groups of the ribose moiety, followed by the glycosylation of the purine base. The key steps include:
Protection of Ribose Hydroxyl Groups: The hydroxyl groups of the ribose are protected using silyl or acyl protecting groups.
Glycosylation: The protected ribose is then glycosylated with the purine base under acidic conditions to form the nucleoside.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-deoxynebularine cep typically involves large-scale synthesis using automated synthesizers. These synthesizers can efficiently carry out the protection, glycosylation, and deprotection steps with high yield and purity. The use of automated systems ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxynebularine cep undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the purine base is substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-deoxynebularine cep, such as oxo derivatives, reduced forms, and substituted nucleosides .
Scientific Research Applications
2’-Deoxynebularine cep has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyinosine: Another purine 2’-deoxyribonucleoside with similar structural features.
2’-Deoxyxanthosine: A related compound with a different purine base.
Uniqueness
2’-Deoxynebularine cep is unique due to its specific structural modifications, which confer distinct properties such as enhanced stability and specific base-pairing capabilities. These features make it particularly useful in the synthesis of oligonucleotides and other nucleic acid analogs .
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXGCMUAVWROJ-BCVNGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


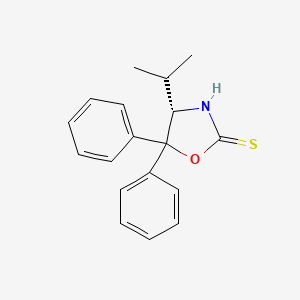
![1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)](/img/structure/B575694.png)
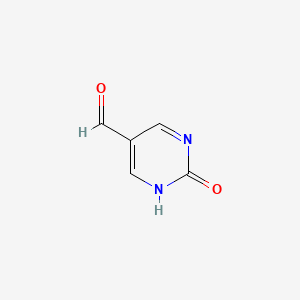
![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)
![tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B575698.png)
